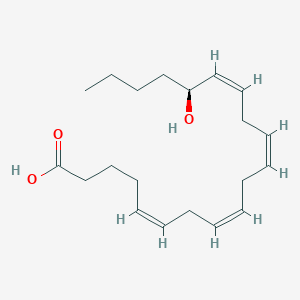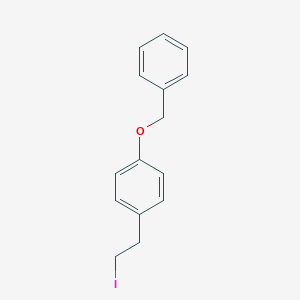
1-((4-(2-Iodoethyl)phenoxy)methyl)benzene
Vue d'ensemble
Description
1-((4-(2-Iodoethyl)phenoxy)methyl)benzene, commonly known as IEPB, is a chemical compound that has been extensively studied in the scientific community. IEPB is an organoiodine compound and is a derivative of phenol, with a phenoxy group attached to a benzene ring. It has a wide range of applications in the fields of chemistry, biochemistry and medicine. IEPB is used in the synthesis of various compounds and has been studied for its potential uses in the treatment of various diseases.
Applications De Recherche Scientifique
Medicinal Chemistry
This compound, being a derivative of phenoxy acetamide, has potential applications in medicinal chemistry . Phenoxy acetamide and its derivatives have been studied for their pharmacological activities, and they have shown promise as therapeutic candidates .
Antioxidant Screening
Compounds similar to “1-((4-(2-Iodoethyl)phenoxy)methyl)benzene” have shown great activity in antioxidant screening . This suggests potential applications in the development of antioxidant drugs.
Organic-Inorganic Hybrid Compounds
“(2-Iodoethyl)benzene”, a compound structurally similar to “1-((4-(2-Iodoethyl)phenoxy)methyl)benzene”, has been used as a starting reagent in the preparation of organic-inorganic hybrid compounds . These compounds have potential applications in various fields, including materials science and electronics.
Antiviral Agents
“(2-Iodoethyl)benzene” has also been used in the preparation of dioxane-based antiviral agents . This suggests that “1-((4-(2-Iodoethyl)phenoxy)methyl)benzene” could potentially be used in the development of new antiviral drugs.
Synthesis of Biologically Active Substances
The compound can be used in the synthesis of synthetic, semi-synthetic, and natural biologically active substances . These substances can be studied for their molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .
Design of New Pharmaceuticals
The compound can be used in the design of new pharmaceuticals . Medicinal chemists can use it to design an integrated and developing system that portends an era of novel and safe tailored drugs .
Propriétés
IUPAC Name |
1-(2-iodoethyl)-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEFLZIZMHPFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439784 | |
| Record name | 2-(4-benzyloxyphenyl)ethyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(2-Iodoethyl)phenoxy)methyl)benzene | |
CAS RN |
163930-30-1 | |
| Record name | 2-(4-benzyloxyphenyl)ethyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

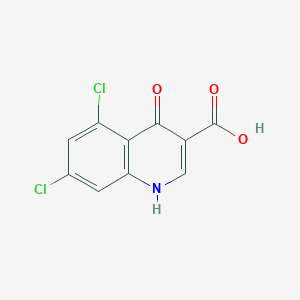
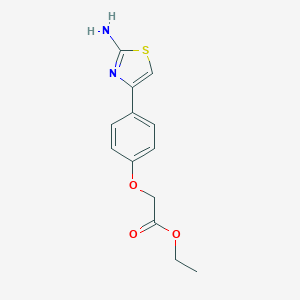

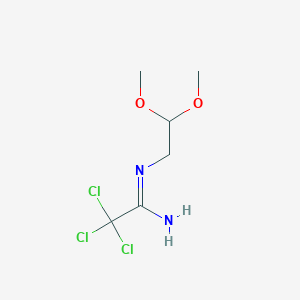

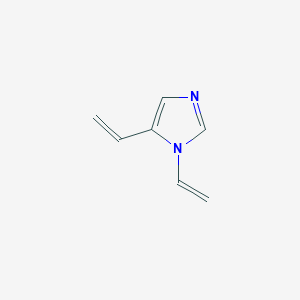

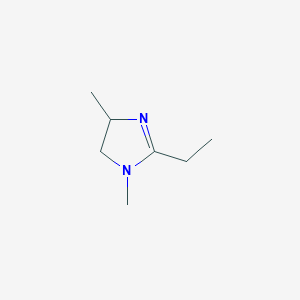
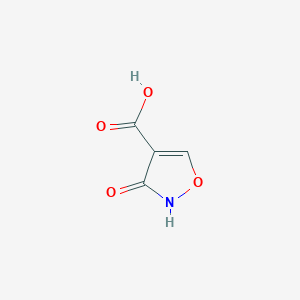
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
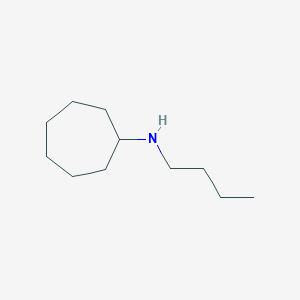
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)

